N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N'-[3-(trifluoromethyl)phenyl]urea
Description
N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique chemical structure, which includes a pyrrolidinylsulfonyl group and a trifluoromethylphenyl group
Properties
IUPAC Name |
1-(4-pyrrolidin-1-ylsulfonylphenyl)-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N3O3S/c19-18(20,21)13-4-3-5-15(12-13)23-17(25)22-14-6-8-16(9-7-14)28(26,27)24-10-1-2-11-24/h3-9,12H,1-2,10-11H2,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRMZUAFSMQFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea typically involves the following steps:
Formation of the Pyrrolidinylsulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride to form the pyrrolidinylsulfonyl intermediate.
Coupling with Phenyl Isocyanate: The intermediate is then reacted with phenyl isocyanate to form the urea linkage.
Introduction of the Trifluoromethyl Group: Finally, the trifluoromethyl group is introduced through a nucleophilic substitution reaction.
The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinylsulfonyl group.
Reduction: Reduction reactions can occur at the urea linkage, potentially leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry
In chemistry, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biological targets, providing insights into cellular processes and pathways.
Medicine
In medicine, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea is investigated for its potential therapeutic applications. Its ability to modulate specific molecular targets makes it a candidate for drug development.
Industry
In industrial applications, this compound is used in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets. The pyrrolidinylsulfonyl group can form hydrogen bonds and electrostatic interactions with proteins, while the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cellular membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea
- N-(4-methoxyphenyl)-N’-[4-(1-pyrrolidinylsulfonyl)phenyl]urea
Uniqueness
Compared to similar compounds, N-[4-(1-pyrrolidinylsulfonyl)phenyl]-N’-[3-(trifluoromethyl)phenyl]urea is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various research and industrial applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
